2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-11-8-15(24-16(23-11)12-2-3-12)26-6-4-25(5-7-26)14-9-13(17(18,19)20)21-10-22-14/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHFAMOYUNFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl halides and methyl halides in the presence of a strong base like sodium hydride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidines and piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
Medically, 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. This can result in inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. Pyrimidine vs. Thienopyrimidine Core The compound differs from thienopyrimidine derivatives (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, EP 2 402 347 A1 ) in its central pyrimidine ring versus a fused thienopyrimidine system. Thienopyrimidines often exhibit enhanced planarity and electronic effects, which can improve binding to hydrophobic enzyme pockets. However, the pyrimidine core in the target compound may offer greater synthetic flexibility for substituent modifications.
b. Pyrazolopyrimidine and Triazolopyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in Molecules 2014 ) share a fused pyrazole-pyrimidine scaffold. These systems are prone to isomerization under specific conditions, unlike the target compound’s stable pyrimidine-piperazine architecture. The absence of fused rings in the target compound may reduce metabolic instability risks.
Substituent Effects
a. Piperazine Linkers The piperazine moiety is a critical feature shared with compounds like 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2 ). However, the target compound incorporates a methyl group at position 4 and a cyclopropyl group at position 2, which may enhance steric bulk and lipophilicity compared to simpler analogs. Piperazine groups are known to improve solubility and bioavailability, as seen in EP 4 374 877 A2 , where similar linkers are used in spirocyclic carboxamide derivatives.
b. Trifluoromethylpyrimidine Substituents The 6-(trifluoromethyl)pyrimidin-4-yl group is a recurring motif in high-affinity kinase inhibitors. For example, EP 4 374 877 A2 includes a 6-(trifluoromethyl)pyrimidin-4-yl group attached to a phenyl ring, suggesting its role in π-π stacking interactions.
c. Cyclopropyl and Methyl Groups
The cyclopropyl group at position 2 introduces conformational rigidity, which can restrict rotational freedom and improve target selectivity. This feature contrasts with compounds like 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7 ), where bulkier substituents (e.g., ethylsulfonyl) may increase metabolic clearance rates.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in Molecules 2014 , where pyrimidine intermediates are functionalized via nucleophilic substitutions. However, the cyclopropyl group may require specialized reagents or conditions.
- Pharmacokinetic Predictions : The trifluoromethyl group and piperazine linker suggest moderate-to-high metabolic stability, as seen in EP 4 374 877 A2 . The cyclopropyl group may reduce oxidative metabolism in the liver.
Biological Activity
2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a cyclopropyl group and trifluoromethyl substitution, suggest promising interactions with biological targets, particularly in the context of cancer therapy and other diseases.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 348.33 g/mol. Its structural components include pyrimidine and piperazine rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.33 g/mol |
| IUPAC Name | 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine |
| InChI Key | FQYWPUKCGKMMJY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as kinases and receptors involved in cell signaling pathways. Preliminary research indicates that the compound may act as an inhibitor of various kinases, which are crucial in regulating cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, structure–activity relationship (SAR) analyses have shown that modifications on the pyrimidine ring can significantly enhance cytotoxicity against cancer cell lines. Notably, compounds with similar structures have demonstrated effectiveness in inhibiting growth in various cancer types, including breast and colorectal cancers.
Case Study:
In a study evaluating the efficacy of related pyrimidine compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that this compound may possess similar or improved potency.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-Cyclopropyl-4-methyl-pyrimidine | Anticancer | TBD |
| PD-0332991 (Palbociclib) | CDK4/6 Inhibitor | 0.011 - 0.015 |
| Pyrido[2,3-d]pyrimidines | Multikinase Inhibitors | 30 - 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
